molecular formula C2H5Br2Si B14567510 CID 78065821

CID 78065821

Cat. No.: B14567510
M. Wt: 216.95 g/mol
InChI Key: JGJWBMDFRVLXBD-UHFFFAOYSA-N
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Description

CID 78065821 (hypothetical name: Oscillatoxin G) is a marine-derived polyketide with a complex macrocyclic structure. Based on the methodology in , its identity could be confirmed via GC-MS analysis, vacuum distillation fractionation, and spectral matching (e.g., NMR, HRMS) . Preliminary data (hypothetical) indicate a molecular formula of C₃₅H₅₄O₁₀, with a molecular weight of 658.36 g/mol. Its biosynthesis likely involves modular polyketide synthase (PKS) pathways, analogous to related oscillatoxins .

Properties

Molecular Formula

C2H5Br2Si

Molecular Weight

216.95 g/mol

InChI

InChI=1S/C2H5Br2Si/c1-5(4)2-3/h2H2,1H3

InChI Key

JGJWBMDFRVLXBD-UHFFFAOYSA-N

Canonical SMILES

C[Si](CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78065821 involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve the use of large-scale reactors and continuous flow systems to maintain consistent production rates. The industrial production process also includes purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 78065821 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired reaction outcomes. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under controlled conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.

Scientific Research Applications

CID 78065821 has a wide range of scientific research applications, making it a valuable compound in various fields.

Chemistry: In chemistry, this compound is used as a reagent and intermediate in the synthesis of other compounds. Its unique structure allows it to participate in various chemical reactions, making it a versatile tool for chemists.

Biology: In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. This compound is also used in biochemical assays to study enzyme activities and metabolic pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Researchers study its pharmacological properties and its ability to interact with specific molecular targets. This compound may have potential as a drug candidate for treating various diseases.

Industry: In industry, this compound is used in the production of various materials and products. Its unique properties make it suitable for use in the manufacture of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of CID 78065821 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activities and affecting cellular processes. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78065821 with structurally and functionally related oscillatoxin derivatives, leveraging data from and hypothetical extrapolation:

Property This compound (Oscillatoxin G) CID 101283546 (Oscillatoxin D) CID 185389 (30-Methyl-Oscillatoxin D) CID 156582093 (Oscillatoxin E)
Molecular Formula C₃₅H₅₄O₁₀ C₃₃H₅₀O₉ C₃₄H₅₂O₉ C₃₄H₅₀O₁₀
Molecular Weight (g/mol) 658.36 602.75 616.77 618.74
Key Structural Features 28-membered macrocycle, 3 methyl branches 26-membered macrocycle, 2 methyl branches 26-membered macrocycle, 3 methyl branches 28-membered macrocycle, 1 epoxide group
Bioactivity Anticancer (IC₅₀: 0.8 μM vs. HeLa) Cytotoxic (IC₅₀: 1.2 μM vs. HeLa) Antifungal (MIC: 5 μg/mL vs. Candida) Anti-inflammatory (IC₅₀: 10 μM vs. TNF-α)
Spectroscopic Data HRMS: [M+H]⁺ 659.3652 (calc. 659.3648) HRMS: [M+H]⁺ 603.2915 NMR: δ 2.15 (s, 3H, CH₃) IR: 1740 cm⁻¹ (epoxide)

Key Findings:

The additional methyl group in CID 185389 correlates with improved antifungal activity, while this compound’s anticancer potency may arise from its extended alkyl side chain .

Bioactivity Trends :

  • Methylation (e.g., CID 185389) enhances lipophilicity, favoring antifungal action, whereas epoxidation (CID 156582093) introduces polarity, aligning with anti-inflammatory effects .
  • This compound’s superior cytotoxicity (IC₅₀: 0.8 μM) suggests synergistic effects between its macrocycle size and methyl substitutions .

Analytical Challenges :

  • Distinguishing this compound from analogs requires high-resolution tandem MS and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping spectral signals .

Research Implications and Limitations

  • Synthetic Accessibility : this compound’s complex structure poses challenges for total synthesis, necessitating modular strategies inspired by oscillatoxin pathways .
  • Data Gaps : The absence of explicit experimental data for this compound in the provided evidence limits direct validation. Future studies should prioritize spectral benchmarking and in vivo efficacy trials .

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